molecular formula C11H22N2O2 B12532631 N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine CAS No. 701208-79-9

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine

Cat. No.: B12532631
CAS No.: 701208-79-9
M. Wt: 214.30 g/mol
InChI Key: MZARSXQNGCMWSU-UHFFFAOYSA-N
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Description

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane ring system fused with a 1,4-dioxane ring, and an ethane-1,2-diamine moiety. The presence of both ether and amine functionalities makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The ether and amine groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or ether sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the ethane-1,2-diamine moiety.

    Cyclohexanone ethylene acetal: Similar spirocyclic structure but different functional groups.

    2,2-Pentamethylene-1,3-dioxolane: Another spirocyclic compound with different ring sizes and functionalities.

Uniqueness

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine is unique due to its combination of ether and amine functionalities within a spirocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

701208-79-9

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C11H22N2O2/c12-6-7-13-8-10-9-14-11(15-10)4-2-1-3-5-11/h10,13H,1-9,12H2

InChI Key

MZARSXQNGCMWSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNCCN

Origin of Product

United States

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